N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitor Scaffolds

Designing irreversible EGFR/HER2 inhibitors requires precise spatial alignment of the nitrile warhead for cysteine targeting. This 3-cyanopropanamide fragment, bearing the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl pharmacophore, introduces an additional methylene spacer over 2-cyanoacetamide analogs, enabling systematic linker-length SAR. Key advantages: increased conformational flexibility via an extra rotatable bond, direct pharmacophore overlay with neratinib's hinge-binding moiety, and ≥98% purity with cold-chain storage. Ideal for focused kinase inhibitor library synthesis and fragment-based covalent inhibitor design.

Molecular Formula C16H14ClN3O2
Molecular Weight 315.75 g/mol
Cat. No. B12104106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide
Molecular FormulaC16H14ClN3O2
Molecular Weight315.75 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)COC2=C(C=C(C=C2)NC(=O)CCC#N)Cl
InChIInChI=1S/C16H14ClN3O2/c17-14-10-12(20-16(21)5-3-8-18)6-7-15(14)22-11-13-4-1-2-9-19-13/h1-2,4,6-7,9-10H,3,5,11H2,(H,20,21)
InChIKeyPROJTPZZSFRKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Cyanopropanamide Kinase Probe


N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide (CAS 1956377-33-5, MW 315.75, C₁₆H₁₄ClN₃O₂) is a synthetic aryl cyanopropanamide bearing the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl pharmacophore characteristic of irreversible EGFR/HER2 tyrosine kinase inhibitors such as neratinib [1]. The compound is supplied as a research chemical with certified purity ≥98% and is stored sealed under dry conditions at 2–8°C . Its computed physicochemical parameters—TPSA 75.01 Ų, cLogP 3.56, 4 H-bond acceptors, 1 H-bond donor, and 6 rotatable bonds—define a distinct property profile for fragment-based screening and scaffold-hopping campaigns . Unlike its 2-cyanoacetamide homolog (CAS 915945-31-2), the extended three-carbon cyanopropanamide linker introduces an additional methylene spacer that alters both conformational flexibility and the spatial relationship between the nitrile warhead and the hinge-binding aryl ring, a critical consideration in covalent inhibitor design.

Cyanopropanamide linker supports exploration of warhead geometry SAR distinct from 2-cyanoacetamide probes
Reported ErbB inhibitor pharmacophore context supports target engagement studies for kinase probe design
Certified purity and registered identity facilitate fragment-based screening and chemical inventory compliance

Why the 3-Cyanopropanamide Linker Cannot Be Replaced


The aryl cyanopropanamide scaffold is a functional group surrogate for the acrylamide warhead class, where the nitrile group can act as a reversible covalent electrophile; the length of the nitrile-bearing alkyl chain directly governs both the electrophilicity and the geometric reach of the warhead [1]. Replacing the 3-cyanopropanamide tail with the 2-cyanoacetamide analog (CAS 915945-31-2) eliminates one methylene unit, producing a shorter, less flexible linker that alters the distance between the hinge-binding pharmacophore and the reactive nitrile group . In the context of EGFR/HER2 kinase inhibitor design, where neratinib achieves IC₅₀ values of 59 nM (HER2) and 92 nM (EGFR) through precise spatial alignment of its 3-chloro-4-(pyridin-2-ylmethoxy)anilino moiety [2], even single-methylene variation in the side chain can significantly impact target engagement and selectivity. Furthermore, the target compound's 6 rotatable bonds versus 5 for the 2-cyanoacetamide analog confer greater conformational sampling capacity, which may be essential for induced-fit binding to specific kinase conformations .

Linker length mismatch
2-Cyanoacetamide analog lacks the additional methylene spacer, altering warhead-to-pharmacophore distance and cysteine accessibility.
Conformational flexibility difference
The analog's lower rotatable bond count may restrict conformational sampling needed for induced-fit kinase binding.
Physicochemical profile shift
Altered LogP and TPSA may influence membrane permeability and non-specific binding relative to the 3-cyanopropanamide form.

Key Differential Evidence vs. the 2-Cyanoacetamide Analog


Linker Length and Molecular Topology Comparison

The target compound differs from its closest commercial analog—N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-2-cyanoacetamide (CAS 915945-31-2)—by exactly one methylene (–CH₂–) unit in the nitrile-bearing side chain. This translates to a molecular weight increase from 301.73 Da (C₁₅H₁₂ClN₃O₂) to 315.75 Da (C₁₆H₁₄ClN₃O₂), a ΔMW of +14.02 Da . The additional methylene extends the linker between the amide carbonyl and the nitrile group, increasing the number of rotatable bonds from 5 to 6 . Computed LogP shifts from ~2.6–3.66 (2-cyanoacetamide) to 3.56 (3-cyanopropanamide), indicating modestly altered lipophilicity that may affect membrane permeability and non-specific protein binding .

Linker Topology Comparison
Data to verify
Target (3-Cyanopropanamide) Extended linker, MW 315.75, 6 rotatable bonds, cLogP 3.56
2-Cyanoacetamide Analog Shorter linker, MW 301.73, 5 rotatable bonds, cLogP ~2.6–3.66
Δ +14 Da, +1 rotatable bond, cLogP shift across sources
Modulates warhead geometry for cysteine targeting
Data to verify for specific kinase targets; computed properties from supplier databases
Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitor Scaffolds

Pharmacophore Provenance in EGFR/HER2 Inhibition

The 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group is the core hinge-binding pharmacophore of the FDA-approved irreversible EGFR/HER2 inhibitor neratinib (HKI-272), which has demonstrated IC₅₀ values of 59 nM against HER2 and 92 nM against EGFR in enzymatic assays, along with cellular autophosphorylation IC₅₀ values of 5 nM (HER2, BT474 cells) and 3 nM (EGFR, A431 cells) [1]. In compound 15b, a thienopyrimidine derivative bearing this same pharmacophore, IC₅₀ values of 30 nM (HER2) and 50 nM (EGFR) were measured in purified kinase assays [2]. A quinazoline analog, N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-5-(1-methylpiperidin-4-yloxy)quinazolin-4-amine (CHEMBL193544), exhibited IC₅₀ values of 61 nM against HER2 autophosphorylation in MCF-7 cells and 140 nM against EGFR kinase phosphorylation [3]. These data establish that the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl substructure, shared by the target compound, is a validated pharmacophore conferring nanomolar potency against the ErbB kinase family.

Pharmacophore Provenance
Class-level
Reported ErbB inhibitor pharmacophore: neratinib HER2 IC50 59 nM, EGFR 92 nM; analog 15b HER2 30 nM, EGFR 50 nM; CHEMBL193544 HER2 61 nM, EGFR 140 nM.
Supports pharmacophore–target engagement context
Direct IC50 data for the target compound unavailable; infer from scaffold class
EGFR Inhibitors HER2 Inhibitors Kinase Pharmacophore Neratinib

Conformational Flexibility Advantage

The target compound possesses 6 rotatable bonds, compared with 5 rotatable bonds for the 2-cyanoacetamide analog (CAS 915945-31-2), as determined from their respective SMILES representations . This additional degree of conformational freedom arises from the extra methylene in the propanamide chain. In kinase inhibitor design, linker flexibility between the hinge-binding motif and the reactive warhead is a critical determinant of whether the electrophilic center can access the target cysteine residue (e.g., Cys797 in EGFR or Cys805 in HER2). Insufficient linker length prevents covalent bond formation; excessive flexibility can increase entropic penalty and reduce potency [1]. The 3-cyanopropanamide linker provides an intermediate flexibility profile that is unavailable in the 2-cyanoacetamide series.

Conformational Flexibility
Head-to-head
6 vs 5
Rotatable bonds: Target vs. 2-cyanoacetamide analog
Additional flexibility may extend covalent warhead reach
Context-dependent on kinase conformation; literature supports linker role in cysteine targeting
Conformational Analysis Linker Optimization Covalent Warhead Design

Purity and Storage Benchmarking

The target compound is supplied with a certified purity of ≥98% (ChemScene, Cat. CS-0522635) and ≥98% NLT (MolCore), with defined storage conditions of sealed, dry, 2–8°C and room-temperature shipping for continental US destinations . The 2-cyanoacetamide analog (CAS 915945-31-2) is available at similar purity (typically 95–98%) but is classified under GHS07 hazard labeling with specific H302/H315/H319/H335 hazard statements requiring P261–P501 precautionary handling . The MDL number MFCD28404576 assigned to the target compound facilitates unambiguous database registration and procurement tracking, while the 2-cyanoacetamide analog lacks an equivalent MDL identifier in several supplier catalogs .

Purity & Storage Benchmarking
Data to verify
Purity ≥98% (supplier certificate)
Storage Sealed, dry, 2–8°C
Identity MDL MFCD28404576
Supports batch consistency and traceability
Review supplier CoA for lot-specific values; analog lacks MDL in some catalogs
Chemical Procurement Quality Control Reproducibility

Primary Research Application Scenarios


Covalent Warhead Linker Optimization

Medicinal chemistry teams designing irreversible EGFR or HER2 inhibitors can deploy the target compound as a 3-cyanopropanamide probe to systematically evaluate how linker length between the hinge-binding 3-chloro-4-(pyridin-2-ylmethoxy)phenyl pharmacophore and the nitrile electrophile impacts target cysteine accessibility and inhibitory potency. The additional methylene (ΔMW +14.02 Da) and rotatable bond (+1) relative to the 2-cyanoacetamide analog provide a distinct SAR data point for optimizing the distance required for covalent bond formation with Cys797 (EGFR) or Cys805 (HER2). The validated pharmacophore context—neratinib achieves HER2 IC₅₀ of 59 nM and EGFR IC₅₀ of 92 nM [1]—supports the use of this fragment for focused library synthesis around the nitrile warhead geometry.

Fragment-Based Lead Generation for ErbB Kinases

The target compound serves as a medium-complexity fragment (MW 315.75, 6 rotatable bonds, cLogP 3.56, TPSA 75.01) suitable for fragment-based drug discovery (FBDD) campaigns targeting the ErbB kinase family. Its physicochemical profile places it within the fragment-like property space, while its pharmacophore overlay with neratinib's hinge-binding moiety provides target-engagement precedent. Unlike the 2-cyanoacetamide analog, the 3-cyanopropanamide linker offers a distinct growth vector for structure-based elaboration toward the solvent-exposed region or the back pocket of the kinase active site.

Neratinib Process Chemistry and Impurity Reference

In the synthesis of neratinib, 3-chloro-4-(pyridin-2-ylmethoxy)aniline is condensed with ethyl cyanoacetate to form an N-aryl 2-cyanoacetamide intermediate [2]. The target compound—as the homologous 3-cyanopropanamide—can serve as a process-related impurity reference standard or as an alternative intermediate for divergent synthetic routes. Its ≥98% purity and MDL registry (MFCD28404576) support its use in analytical method validation and quality control workflows for neratinib API manufacturing.

Kinase Profiling and AAK1 Selectivity Assessment

The 3-cyanopropanamide moiety is a recognized substructure in aryl amide-based AAK1 (adaptor-associated kinase 1) inhibitors, as disclosed in patent US9708337 [3]. The target compound can be incorporated into kinase selectivity panels to profile the contribution of the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl pharmacophore to AAK1 versus EGFR/HER2 selectivity. This is particularly relevant for programs seeking to differentiate ErbB-targeted activity from AAK1-mediated effects in neurological disease models.

Application
Selection Property
Validation Focus
Covalent warhead SAR
Distinct cyanopropanamide linker length
Cysteine accessibility and inhibitory potency in biochemical assays
Fragment-based ErbB inhibitor discovery
ErbB pharmacophore alignment
Binding affinity and ligand efficiency in fragment screens
Process impurity reference
Certified identity and purity profile
Analytical method specificity and retention time matching
Kinase selectivity profiling
Cyanopropanamide substructure for AAK1/ErbB discrimination
Kinase panel selectivity data
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